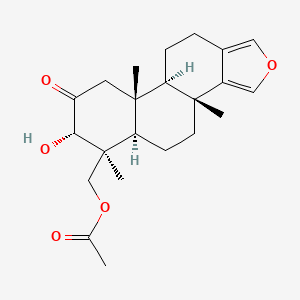
Phenanthro(1,2-c)furan-8(4H)-one, 6-((acetyloxy)methyl)-7-hydroxy-3b,5,5a,6,7,9,9a,9b,10,11-decahydro-3b,6,9a-trimethyl-, (3bR,5aR,6S,7S,9aR,9bR)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenanthro(1,2-c)furan-8(4H)-one, 6-((acetyloxy)methyl)-7-hydroxy-3b,5,5a,6,7,9,9a,9b,10,11-decahydro-3b,6,9a-trimethyl-, (3bR,5aR,6S,7S,9aR,9bR)- is a complex organic compound with a unique structure that combines elements of phenanthrene, furan, and various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the phenanthrene and furan rings, followed by the introduction of the acetyloxy, hydroxy, and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the phenanthrene and furan rings through cyclization of appropriate precursors.
Functional Group Introduction: Introduction of acetyloxy, hydroxy, and methyl groups through reactions such as esterification, hydroxylation, and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification Techniques: Techniques such as chromatography and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of a carbonyl group may yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Affecting Cellular Processes: Influencing processes such as cell division, apoptosis, or metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other phenanthrene derivatives or furan-containing compounds. Examples include:
Phenanthrene-9,10-dione: A phenanthrene derivative with potential biological activities.
Furan-2-carboxylic acid: A furan-containing compound with various applications.
Uniqueness
The uniqueness of Phenanthro(1,2-c)furan-8(4H)-one lies in its combination of phenanthrene and furan rings with multiple functional groups. This unique structure may confer specific properties and activities that distinguish it from other similar compounds.
Propiedades
Número CAS |
81360-35-2 |
|---|---|
Fórmula molecular |
C22H30O5 |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
[(3bR,5aR,6S,7S,9aR,9bR)-7-hydroxy-3b,6,9a-trimethyl-8-oxo-4,5,5a,7,9,9b,10,11-octahydronaphtho[2,1-e][2]benzofuran-6-yl]methyl acetate |
InChI |
InChI=1S/C22H30O5/c1-13(23)27-12-22(4)18-7-8-20(2)15-11-26-10-14(15)5-6-17(20)21(18,3)9-16(24)19(22)25/h10-11,17-19,25H,5-9,12H2,1-4H3/t17-,18+,19+,20-,21+,22+/m0/s1 |
Clave InChI |
RRPXPWIUNPSBIL-SPZHGEQOSA-N |
SMILES isomérico |
CC(=O)OC[C@@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC(=O)[C@H]1O)C)CCC4=COC=C43)C)C |
SMILES canónico |
CC(=O)OCC1(C2CCC3(C(C2(CC(=O)C1O)C)CCC4=COC=C43)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


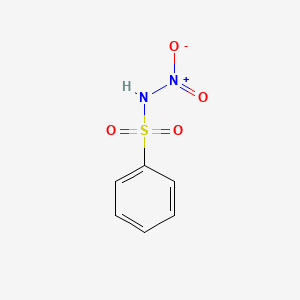
![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)
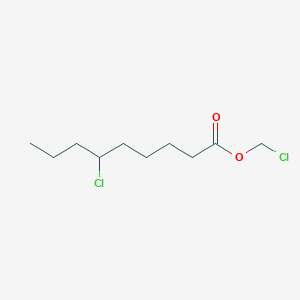
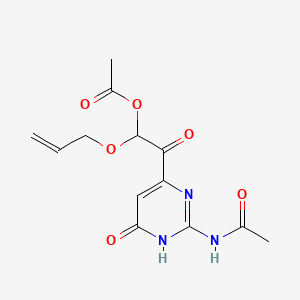
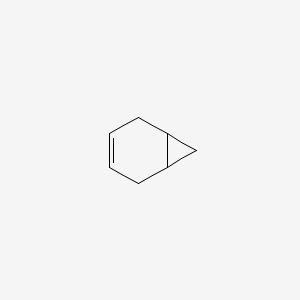
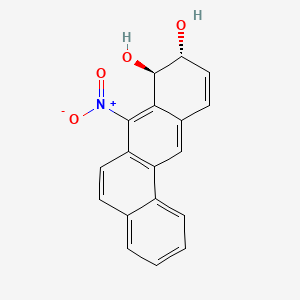
![Ethyl 4-[2-(methylsulfanyl)ethenyl]benzoate](/img/structure/B14412378.png)
![N-Cyclohexyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14412383.png)
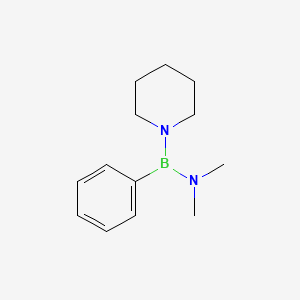
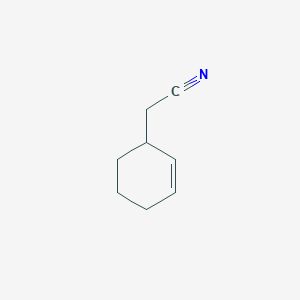
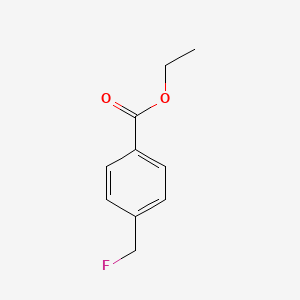
![N,N-Dimethyl-N'-{3-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14412413.png)
![2-Sulfanylidene-2,3-dihydro-1H-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14412419.png)
